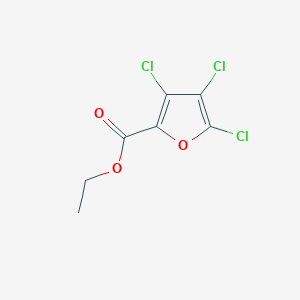
Ethyl 3,4,5-trichlorofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,4,5-trichlorofuran-2-carboxylate is a chemical compound belonging to the furan family, characterized by a furan ring substituted with three chlorine atoms and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4,5-trichlorofuran-2-carboxylate typically involves the chlorination of furan derivatives followed by esterification. One common method includes the reaction of 3,4,5-trichlorofuran with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4,5-trichlorofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dechlorinated furans.
Substitution: Formation of substituted furans with various functional groups.
Scientific Research Applications
Ethyl 3,4,5-trichlorofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ethyl 3,4,5-trichlorofuran-2-carboxylate involves its interaction with specific molecular targets, leading to various chemical transformations. The chlorine atoms and ester group play a crucial role in its reactivity, enabling it to participate in a wide range of chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,4,5-trimethylfuran-2-carboxylate
- Ethyl 3,4,5-trifluorofuran-2-carboxylate
- Ethyl 3,4,5-dichlorofuran-2-carboxylate
Uniqueness
Ethyl 3,4,5-trichlorofuran-2-carboxylate is unique due to the presence of three chlorine atoms, which significantly influence its chemical properties and reactivity. This makes it distinct from other furan derivatives with different substituents, offering unique opportunities for chemical synthesis and applications.
Properties
Molecular Formula |
C7H5Cl3O3 |
|---|---|
Molecular Weight |
243.5 g/mol |
IUPAC Name |
ethyl 3,4,5-trichlorofuran-2-carboxylate |
InChI |
InChI=1S/C7H5Cl3O3/c1-2-12-7(11)5-3(8)4(9)6(10)13-5/h2H2,1H3 |
InChI Key |
OEPSGYWZKKEFNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(O1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




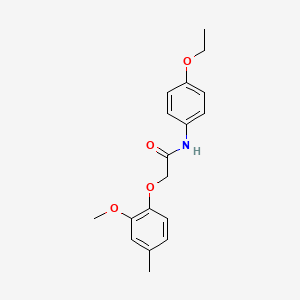
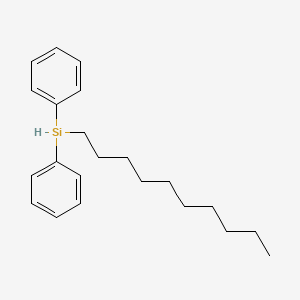
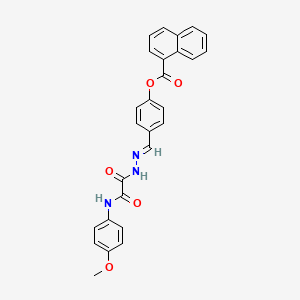


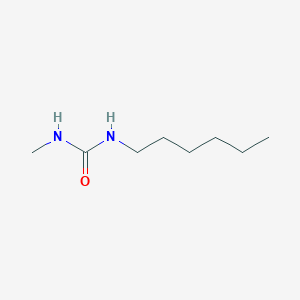




![(2E)-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11944931.png)

